Hexachloroethane-13C
Overview
Description
Hexachloroethane-13C is a chlorinated hydrocarbon compound where one of the carbon atoms is replaced with the isotope carbon-13. This isotopically labeled compound is primarily used in scientific research to trace chemical reactions and study molecular mechanisms due to its distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachloroethane-13C can be synthesized by chlorinating ethylene in the presence of a catalyst. The process involves the substitution of hydrogen atoms in ethylene with chlorine atoms, resulting in hexachloroethane. For the isotopically labeled version, carbon-13 labeled ethylene is used .
Industrial Production Methods: Commercially, hexachloroethane is produced by the chlorination of tetrachloroethylene at temperatures ranging from 100 to 140 degrees Celsius in the presence of ferric chloride as a catalyst . This method can be adapted to produce this compound by using carbon-13 labeled tetrachloroethylene.
Chemical Reactions Analysis
Types of Reactions: Hexachloroethane-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to form lower chlorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include metals like zinc or iron in the presence of acids.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Reduction: Products include tetrachloroethane and trichloroethane.
Substitution: Products vary depending on the nucleophile used, such as hexachloroethane derivatives with different substituents.
Scientific Research Applications
Hexachloroethane-13C is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It helps in understanding metabolic pathways by tracing the movement of carbon atoms.
Medicine: It is used in the development of diagnostic tools and studying the pharmacokinetics of drugs.
Industry: It is used in the production of smoke grenades, extreme pressure lubricants, and as a degassing agent in aluminum foundries
Mechanism of Action
The mechanism of action of hexachloroethane-13C involves its interaction with various molecular targets. In reduction reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the compound. In substitution reactions, the chlorine atoms are replaced by nucleophiles, altering the molecular structure and properties of the compound .
Comparison with Similar Compounds
Hexachloroethane-13C is unique due to its isotopic labeling, which allows for precise tracking in chemical reactions. Similar compounds include:
Hexachloroethane: The non-labeled version, used in similar applications but without the isotopic tracing capability.
Tetrachloroethane: A related compound with fewer chlorine atoms, used in different industrial applications.
Carbon tetrachloride: Another chlorinated hydrocarbon with different chemical properties and uses.
These compounds share some chemical properties but differ in their specific applications and the extent of chlorination.
Properties
IUPAC Name |
1,1,1,2,2,2-hexachloro(113C)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHONWQHHHLTI-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481625 | |
Record name | Hexachloroethane-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-15-9 | |
Record name | Ethane-13C, hexachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93952-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexachloroethane-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93952-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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